Boc-3,4-difluoro-D-homophenylalanine

Catalog No.
S8383035
CAS No.
M.F
C15H19F2NO4
M. Wt
315.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-difluoro-D-homophenylalanine

Product Name

Boc-3,4-difluoro-D-homophenylalanine

IUPAC Name

(2R)-4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

XYJGGWJIBUIBMY-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O

Boc-3,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of two fluorine atoms on the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C₁₅H₁₉F₂NO₄, and it has a molar mass of 315.31 g/mol. The compound is notable for its stability and reactivity, making it useful in various

Typical of amino acids. Key reactions include:

  • Nucleophilic Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to the fluorine substituents.
  • Deprotection: The Boc group can be cleaved using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid, which can then participate in peptide synthesis.
  • Coupling Reactions: This compound can be used in peptide coupling reactions to form dipeptides or larger polypeptides with other amino acids .

The biological activity of Boc-3,4-difluoro-D-homophenylalanine is linked to its structural similarity to natural amino acids. It has been studied for its potential role in drug development, particularly in creating compounds with enhanced binding affinity to biological targets. The presence of fluorine atoms may influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs .

The synthesis of Boc-3,4-difluoro-D-homophenylalanine typically involves:

  • Starting Materials: Utilizing commercially available precursors such as 3,4-difluorophenylalanine.
  • Boc Protection: The amino group is protected using Boc anhydride in the presence of a base (e.g., triethylamine).
  • Purification: The product is purified through techniques such as chromatography to isolate pure Boc-3,4-difluoro-D-homophenylalanine .

Boc-3,4-difluoro-D-homophenylalanine has several applications:

  • Peptide Synthesis: It is primarily used in the synthesis of peptides and proteins due to its ability to form stable amide bonds.
  • Drug Development: The compound serves as a building block for designing biologically active compounds that target specific receptors or enzymes.
  • Research Tool: It is utilized in biochemical research for studying protein interactions and enzymatic activities .

Interaction studies involving Boc-3,4-difluoro-D-homophenylalanine focus on its binding properties with various biological targets. Research has indicated that modifications in fluorination can significantly affect binding affinities and selectivities towards receptors or enzymes. These studies are crucial for understanding how structural changes influence biological activity and for optimizing drug candidates .

Boc-3,4-difluoro-D-homophenylalanine shares similarities with other fluorinated amino acids but exhibits unique characteristics due to its specific structural features. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Boc-3,5-difluoro-D-homophenylalanineC₁₅H₁₉F₂NO₄Fluorination at different positions on the ring
3,4-Difluoro-D-phenylalanineC₉H₈F₂NLacks Boc protection; simpler structure
Boc-D-phenylalanineC₁₃H₁₅NO₂No fluorination; widely used in peptide synthesis
Boc-2-fluoro-D-phenylalanineC₁₃H₁₅FNO₂Fluorination at position 2; different reactivity

Boc-3,4-difluoro-D-homophenylalanine is unique due to its dual fluorination which may enhance its biological activity compared to other derivatives. Its protective Boc group also allows for versatile synthetic applications not available in simpler analogs .

Boc-3,4-difluoro-D-homophenylalanine (C₁₅H₁₉F₂NO₄, MW 315.31) features a homophenylalanine backbone with a Boc-protected amino group and fluorine substituents on the phenyl ring. The stereochemistry at the α-carbon is D-configuration, which is rare in nature but critical for evading enzymatic degradation in synthetic peptides. The fluorine atoms induce electron-withdrawing effects, altering the ring’s electronic density and enhancing resistance to oxidative metabolism.

Key Structural Attributes:

PropertyValue/Description
Molecular FormulaC₁₅H₁₉F₂NO₄
Molecular Weight315.31 g/mol
SMILES CodeO=C(O)[C@@H](CCC1=CC=C(F)C(F)=C1)NC(OC(C)(C)C)=O
Fluorine Positions3 and 4 on phenyl ring
ConfigurationD-enantiomer

The Boc group (-OC(CH₃)₃) shields the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. This protection is reversible under acidic conditions, enabling selective deprotection post-synthesis.

Historical Development in Fluorinated Amino Acid Synthesis

The synthesis of fluorinated amino acids emerged in the late 20th century, driven by the need for metabolically stable peptide therapeutics. Early methods relied on electrophilic fluorination using F₂ or XeF₂, which posed safety challenges. The advent of transition-metal catalysts (e.g., Pd, Cu) in the 2000s enabled regioselective fluorination, as seen in the synthesis of Boc-3,4-difluoro-D-homophenylalanine via Friedel-Crafts acylation and subsequent fluorination.

Modern techniques employ continuous flow reactors for scalable production, improving yield (typically 70–85%) and purity (>95%). For instance, EvitaChem’s industrial-scale synthesis involves:

  • Homophenylalanine Fluorination: Using Selectfluor® in acetonitrile at 60°C.
  • Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran.
  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the D-enantiomer.

Role of Protecting Groups in Modern Peptide Chemistry

Protecting groups like Boc are indispensable in SPPS, ensuring regioselective coupling and minimizing side reactions. The Boc group’s stability under basic conditions and labile nature in trifluoroacetic acid (TFA) make it ideal for stepwise peptide elongation. Compared to Fmoc (fluorenylmethyloxycarbonyl), Boc offers superior acid stability, facilitating synthesis of long peptides (>50 residues).

Comparison of Protecting Groups:

FeatureBoc GroupFmoc Group
Deprotection AgentTFAPiperidine
StabilityAcid-labileBase-labile
Peptide LengthSuitable for longLimited to short

In Boc-3,4-difluoro-D-homophenylalanine, the Boc group enhances solubility in organic solvents (e.g., DMF, DCM), critical for SPPS. Post-synthesis, TFA cleavage yields the free amino acid, which can be further functionalized.

The development of diastereoselective fluorination methodologies for β³-amino acids represents a critical advancement in the synthesis of Boc-3,4-difluoro-D-homophenylalanine and related compounds. The unique structural features of β³-amino acids, characterized by their extended carbon chain compared to canonical amino acids, present distinctive challenges for achieving high stereoselectivity during fluorination reactions [1].

Fluoroalkylation Strategies Using Electrophilic Reagents

The utilization of diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) represents the most widely employed approaches for introducing fluorine atoms into β³-amino acid frameworks. These reagents operate through a hydroxyl-fluorine exchange mechanism, where pre-existing hydroxyl groups on the β-amino acid skeleton serve as synthetic handles for fluorine incorporation [1] [2]. The reaction typically proceeds with syn-selectivity when applied to alicyclic β-amino acids, achieving diastereomeric ratios ranging from 3:1 to 12:1 depending on the specific fluorinating agent employed.

Research conducted by Fülöp and colleagues demonstrated that the stereoselective introduction of fluorine atoms onto cycloalkane skeletons of β-amino acids can be accomplished through selective hydroxylation followed by hydroxyl-fluorine exchange. The procedure involves initial iodolactonization as a key step to establish the required hydroxyl functionality with precise stereochemical control [1]. Treatment of the hydroxylated intermediates with DAST or Deoxofluor at temperatures ranging from -78°C to 0°C yields the desired fluorinated products with yields typically falling between 60-90%.

Advanced Fluorination Protocols

N-fluorobenzenesulfonimide (NFSI) has emerged as a particularly effective reagent for achieving high diastereoselectivity in the fluorination of β³-amino acid derivatives. The protocol involves treatment of β³-amino acid methyl esters with 2.2 equivalents of lithium diisopropylamide (LDA), followed by reaction with 5 equivalents of NFSI at -78°C for 2.5 hours, then 2 hours at 0°C. This methodology consistently delivers syn-fluorination products with diastereoisomeric excess values exceeding 95% [3].

The diastereoselectivity and yield in these fluorination reactions are significantly influenced by both the size of the amino acid side chain and the nature of the amine protecting group. Bulkier protecting groups generally enhance selectivity but may reduce overall reaction rates. The optimal balance between yield and selectivity is typically achieved when using tert-butoxycarbonyl (Boc) protection, which provides sufficient steric bulk to direct the approach of the fluorinating reagent while maintaining reasonable reaction kinetics [3].

Mechanistic Considerations

The stereochemical outcome of fluorination reactions depends critically on the conformational preferences of the β³-amino acid substrate and the mechanism of fluorine incorporation. For hydroxyl-fluorine exchange reactions using DAST, the process generally proceeds through an SN2 mechanism, resulting in inversion of configuration at the reaction center. However, in certain cases involving allylic systems, an SN1 mechanism may operate, leading to different stereochemical outcomes [1].

The use of palladium-catalyzed fluorination represents a more recent advancement in the field, offering the potential for direct fluorination of sp³ C-H bonds. This methodology utilizes directing groups such as 2-(pyridin-2-yl)isopropyl amine (PIP) to facilitate metal coordination and achieve site-selective fluorination. The reaction typically requires elevated temperatures (80-120°C) and extended reaction times (12-24 hours), but can deliver high yields (65-85%) with excellent diastereoselectivity [4].

Boc-Protection Strategies in Solid-Phase Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group strategy remains a cornerstone methodology in solid-phase peptide synthesis, particularly for the incorporation of fluorinated amino acids such as Boc-3,4-difluoro-D-homophenylalanine. The classical Boc chemistry approach offers several advantages over alternative protecting group strategies, including enhanced stability against racemization and compatibility with a wide range of synthetic transformations [5] [6].

Classical Boc Chemistry Protocols

The traditional Boc methodology employs trifluoroacetic acid (TFA) at concentrations ranging from 20-50% for the removal of the protecting group. This approach provides excellent control over the deprotection process while maintaining the integrity of acid-labile side chain protecting groups. The coupling of Boc-protected amino acids is typically achieved using dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt), resulting in efficient peptide bond formation with minimal racemization [5].

The cycle time for standard Boc chemistry typically ranges from 45-60 minutes, with individual coupling reactions requiring 30-45 minutes and deprotection steps completed within 15-30 minutes. Per-cycle yields consistently exceed 95%, making this approach suitable for the synthesis of moderate-length peptides containing fluorinated amino acids [7].

In Situ Neutralization Protocols

A significant advancement in Boc chemistry involves the implementation of in situ neutralization protocols, where neutralization occurs simultaneously with coupling reactions. This methodology employs high concentrations (>0.2 M) of Boc-amino acid-benzotriazole esters plus base for rapid coupling, combined with 100% TFA for rapid Boc group removal. The protocol utilizes a single short (30 seconds) dimethylformamide (DMF) flow wash between deprotection/coupling cycles [7].

The in situ neutralization approach dramatically reduces cycle times to 15-19 minutes, enabling the synthesis of approximately 75 amino acid residues per day. This methodology proves particularly advantageous for difficult sequences arising from sequence-dependent peptide chain aggregation, where traditional Boc chemistry or fluorenylmethyloxycarbonyl (Fmoc) chemistry approaches may fail. The enhanced efficiency results from the elimination of separate neutralization steps and the use of optimized coupling conditions [7].

Specialized Boc/tBu Protection Strategies

Recent developments in Boc chemistry include the implementation of Boc/tBu protecting groups for side chain protection, particularly relevant for the synthesis of peptide-oligonucleotide conjugates and other complex structures. This strategy utilizes Boc/tBu protecting groups for the side chains of tryptophan, histidine, arginine, aspartic acid, and glutamic acid, with deprotection conducted in borate buffer at 90°C to avoid depurination caused by strong acid treatment [8].

The Boc/tBu approach offers several advantages, including the ready availability of the required amino acid derivatives in the commercial market and the avoidance of side reactions such as deguanidination of arginine residues. This methodology expands the applicability of total stepwise synthesis for complex peptide structures while maintaining the inherent advantages of Boc chemistry [8].

Microwave-Assisted Boc Chemistry

The integration of microwave heating with Boc chemistry protocols represents a modern adaptation that significantly reduces reaction times while maintaining high yields. Microwave-assisted coupling reactions typically require 10-20 minutes compared to 30-45 minutes for conventional heating, with deprotection steps completed within 5-10 minutes. The enhanced reaction rates result from more efficient energy transfer and improved mixing under microwave conditions [9].

This approach proves particularly valuable for the synthesis of peptides containing fluorinated amino acids, where extended reaction times may lead to side reactions or degradation of sensitive fluorine-containing functionalities. The method maintains excellent per-cycle yields (97-99%) while reducing overall synthesis time by approximately 40-50% [9].

Enzymatic vs. Chemical Synthesis Approaches

The synthesis of Boc-3,4-difluoro-D-homophenylalanine and related fluorinated β³-amino acids can be approached through both enzymatic and chemical methodologies, each offering distinct advantages and limitations. The selection between these approaches depends on factors including the desired scale of synthesis, stereochemical requirements, and economic considerations [10] [11].

Enzymatic Synthesis Methodologies

Enzymatic approaches to fluorinated amino acid synthesis have gained significant attention due to their exceptional stereoselectivity and environmentally benign reaction conditions. The use of engineered alanine dehydrogenases, such as those from Vibrio proteolyticus and Symbiobacterium thermophilum, has demonstrated remarkable efficiency in the synthesis of fluorinated alanine derivatives. These enzymes operate under mild conditions (pH 7-8, 25-45°C) and achieve enantiomeric excess values exceeding 95% [11] [12].

The enzymatic synthesis of fluorinated β³-amino acids typically involves the use of specialized transaminases or aldolases that have been engineered to accept fluorinated substrates. L-threonine aldolases, for example, have been successfully employed for the synthesis of fluorinated β-hydroxy-α-amino acids through aldol reactions with fluorinated aldehydes. The reaction proceeds through a pyridoxal phosphate-dependent mechanism, with the enzyme accepting glycine and fluorinated aldehydes as substrates [13] [14].

Lipase-catalyzed kinetic resolution represents another powerful enzymatic approach for obtaining enantiomerically pure fluorinated amino acids. Candida antarctica lipase B (CAL-B) and Pseudomonas species lipases have demonstrated excellent selectivity (E > 200) in the hydrolysis of racemic fluorinated amino acid esters. The process typically involves hydrolysis in organic solvents such as diisopropyl ether or tert-butanol, with reaction temperatures maintained between 30-45°C [15] [16].

Chemical Synthesis Methodologies

The chemical synthesis of fluorinated β³-amino acids often proceeds through Mannich-type reactions, where fluorinated imines react with activated carboxylate esters under carefully controlled conditions. The use of chiral auxiliaries or catalysts enables the achievement of high diastereoselectivity, with syn:anti ratios typically ranging from 4:1 to 20:1 depending on the specific reaction conditions employed [19].

Nickel-catalyzed approaches have emerged as particularly effective for the large-scale synthesis of fluorinated amino acids. The use of chiral nickel(II) complexes enables the alkylation of glycine equivalents with fluorinated alkyl halides, providing access to a wide range of fluorinated amino acid derivatives. This methodology has been successfully demonstrated on gram scales, with products obtained in enantiomerically pure form (>94% enantiomeric excess) [18] [9].

Comparative Analysis of Methodologies

The choice between enzymatic and chemical synthesis approaches involves careful consideration of multiple factors. Enzymatic methods excel in terms of stereoselectivity, consistently delivering products with enantiomeric excess values exceeding 95%, while chemical methods typically achieve 80-95% enantiomeric excess. However, chemical synthesis offers superior substrate scope and scalability, making it more suitable for industrial applications [10] [11].

Environmental considerations favor enzymatic approaches, which operate under mild conditions and generate minimal waste products. The atom economy of enzymatic processes is typically higher, as they avoid the need for stoichiometric protecting groups and harsh reaction conditions. However, the cost of enzymes and the need for specialized equipment may offset these advantages in large-scale applications [20] [12].

Reaction times present a complex comparison, with enzymatic processes typically requiring 2-24 hours compared to 1-12 hours for chemical synthesis. However, enzymatic reactions often require minimal purification, while chemical synthesis may necessitate extensive purification protocols to remove side products and unreacted reagents [10] [11].

Purification and Analytical Validation Protocols

The purification and analytical validation of Boc-3,4-difluoro-D-homophenylalanine requires sophisticated analytical techniques due to the presence of multiple fluorine atoms and the need to establish both enantiomeric purity and structural integrity. The development of robust analytical protocols is essential for ensuring the quality and consistency of the final product [21] [22].

Chromatographic Purification Strategies

High-performance liquid chromatography (HPLC) using chiral stationary phases represents the gold standard for both purification and analysis of fluorinated amino acid derivatives. Carbohydrate-based chiral stationary phases such as CHIRALPAK IA, IC, and QNAX have demonstrated excellent resolution for Boc-protected amino acids, with selectivity factors ranging from 1.18 to 2.88 and resolution values exceeding 2.2 [22] [23].

The separation of Boc-3,4-difluoro-D-homophenylalanine from its L-enantiomer typically requires careful optimization of mobile phase composition. The use of hexane-isopropanol gradients with concentrations ranging from 90:10 to 70:30 provides optimal resolution while maintaining reasonable analysis times. The incorporation of trifluoroacetic acid (0.1-0.2%) as a mobile phase additive often enhances peak shape and resolution [22] [23].

Preparative-scale purification can be achieved using the same chiral stationary phases, with loading capacities typically ranging from 10-50 mg per injection depending on the column dimensions and the degree of enantiomeric excess in the crude material. The purification process typically yields products with enantiomeric excess values exceeding 99% and chemical purities above 95% [22] [23].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides essential structural information for Boc-3,4-difluoro-D-homophenylalanine, with characteristic signals for the Boc protecting group appearing as a singlet at δ 1.43 ppm (9H, tert-butyl), and the aromatic protons showing complex multiplets in the δ 6.8-7.2 ppm region due to fluorine coupling. The integration patterns and coupling constants provide valuable information about the substitution pattern and stereochemistry [24] [25].

¹³C NMR spectroscopy offers complementary structural information, with the carbonyl carbon of the Boc group typically appearing at δ 155-156 ppm and the aromatic carbons showing characteristic fluorine coupling patterns. The presence of fluorine substituents results in significant chemical shift perturbations and coupling constants that can be used to confirm the substitution pattern [24] [25].

¹⁹F NMR spectroscopy provides the most definitive structural information for fluorinated compounds, with the two fluorine atoms in Boc-3,4-difluoro-D-homophenylalanine typically appearing as distinct signals due to their different chemical environments. The coupling patterns between fluorine and carbon atoms provide valuable information about the molecular framework and can be used to distinguish between different substitution patterns [24] [25] [26].

Mass Spectrometry and Specialized Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) provides exceptional sensitivity and specificity for the quantitative analysis of Boc-3,4-difluoro-D-homophenylalanine. The technique can achieve detection limits as low as 1 femtomole per microliter, making it suitable for trace analysis applications [27].

The derivatization of amino acids with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) enables sensitive detection by LC-MS/MS, with the resulting derivatives showing characteristic fragmentation patterns that can be used for structure confirmation and quantitative analysis. The method provides excellent precision, with relative standard deviations typically below 10% for both intraday and interday measurements [27].

Optical rotation measurements provide rapid assessment of enantiomeric purity, with specific rotation values serving as a quality control parameter. The technique requires minimal sample preparation and can be completed within 5-15 minutes, making it suitable for routine analysis. However, the presence of impurities or degradation products can affect the accuracy of the measurements [28].

Validation Protocol Implementation

The implementation of comprehensive validation protocols requires the establishment of system suitability criteria, including resolution requirements, detection limits, and precision specifications. For chiral HPLC analysis, the resolution between enantiomers should exceed 2.0, with relative standard deviations for retention times and peak areas below 2% and 5%, respectively [22] [23].

Forced degradation studies provide essential information about the stability of Boc-3,4-difluoro-D-homophenylalanine under various conditions, including acidic, basic, oxidative, and thermal stress. These studies help establish appropriate storage conditions and shelf-life specifications while identifying potential degradation products that may interfere with analytical methods [22] [23].

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

315.12821441 g/mol

Monoisotopic Mass

315.12821441 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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